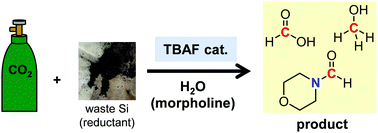Catalytic reduction and reductive functionalisation of carbon dioxide with waste silicon from solar panel as the reducing agent†
Energy Advances Pub Date: 2022-05-27 DOI: 10.1039/D1YA00077B
Abstract
CO2 was successfully reduced using powdered waste silicon wafer as a reducing agent and a catalytic amount of tetrabutylammonium fluoride. The waste silicon wafers could be recovered during the production of solar panels or at the end of the product's life cycle. The catalytic reduction reaction occurred under atmospheric pressure of CO2 at 95 °C to produce formic acid at 68% yield based on CO2. The reaction mechanism was investigated based on isotopic experiments and X-ray photoelectron spectroscopy analysis of powdered silicon. This reaction system has potential applications in methanol synthesis and the reductive functionalisation of amine to formamide.


Recommended Literature
- [1] Synergistic catalysis of graphitic carbon nitride supported bimetallic sulfide nanostructures for efficient oxygen generation†
- [2] An ultrastable olefin-linked covalent organic framework for photocatalytic decarboxylative alkylations under highly acidic conditions†
- [3] Magnetic anisotropies of Ho(iii) and Dy(iii) single-molecule magnets experimentally determined via polarized neutron diffraction†
- [4] A charge-adaptive nanosystem for prolonged and enhanced in vivo antibiotic delivery†
- [5] Reduced shrinkage of sol–gel derived silicas using sugar-based silsesquioxane precursors†
- [6] Inside back cover
- [7] Fluoride-free cross coupling using vinyldisiloxanes†
- [8] Characterization, performance, and applications of a yeast surface display-based biocatalyst†
- [9] Charge shielding effects of PEG bound to NH2-terminated PAMAM dendrimers – an experimental approach†
- [10] Aromatic hydroxylation in a new tyrosinase model system and formation of a novel bis(µ-hydroxo)dicopper(II) complex due to an unprecedented ligand coupling reaction

Journal Name:Energy Advances
Research Products
-
CAS no.: 1623-99-0
-
CAS no.: 10445-91-7









